molecular formula C18H42Br2N2 B3056357 Ammonium, hexamethylenebis(triethyl-, dibromide CAS No. 7072-43-7

Ammonium, hexamethylenebis(triethyl-, dibromide

Cat. No. B3056357
CAS RN: 7072-43-7
M. Wt: 446.3 g/mol
InChI Key: QAXZLVLNSWBGRJ-UHFFFAOYSA-L
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Description

Ammonium, hexamethylenebis(triethyl-, dibromide) is a chemical compound with the molecular formula C18H38Br12N2+2 . It is also known by other names such as Hexamethylene bis(triethylammonium bromide), N,N,N,N’,N’,N’-Hexaethyl-1,6-hexanediaminium dibromide, and N1,N1,N1,N6,N6,N6-Hexaethylhexane-1,6-diaminium bromide .

Safety and Hazards

Ammonium, hexamethylenebis(triethyl-, dibromide) is harmful if swallowed, causes skin irritation, and serious eye damage. It may cause respiratory irritation and damage to organs (Gastrointestinal tract) through prolonged or repeated exposure if swallowed. It is very toxic to aquatic life with long-lasting effects . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical advice .

properties

IUPAC Name

triethyl-[6-(triethylazaniumyl)hexyl]azanium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42N2.2BrH/c1-7-19(8-2,9-3)17-15-13-14-16-18-20(10-4,11-5)12-6;;/h7-18H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXZLVLNSWBGRJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium, hexamethylenebis(triethyl-, dibromide

CAS RN

7072-43-7
Record name Ammonium, hexamethylenebis(triethyl-, dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007072437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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